

Boc-AEDI-OH: A Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-AEDI-OH, with the systematic name 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid, is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery. Its structure features a Boc-protected amine, a stable disulfide bond, and a terminal carboxylic acid, making it a valuable building block in the synthesis of more complex biomolecules, particularly in the development of antibody-drug conjugates (ADCs). The strategic placement of methyl groups adjacent to the disulfide linkage enhances its stability, a critical attribute for controlled drug release. This guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for **Boc-AEDI-OH**.

Chemical Properties

Boc-AEDI-OH is a white to off-white solid at room temperature. Below is a summary of its key chemical properties.



Property	Value	Reference
CAS Number	144700-78-7	[1][2]
Molecular Formula	C11H21NO4S2	[1][2]
Molecular Weight	295.42 g/mol	[1][2]
Appearance	White to off-white solid	Inferred from similar compounds
Storage Temperature	2-8°C or -20°C	[1]
Solubility	Soluble in organic solvents such as DMF and DMSO.	General knowledge for similar compounds
Melting Point	Not available	
Boiling Point	Not available	_

Synthesis of Boc-AEDI-OH

The synthesis of **Boc-AEDI-OH** is a multi-step process that involves the protection of an amine, followed by the formation of an unsymmetrical disulfide. The following is a representative experimental protocol based on established chemical principles for the synthesis of similar compounds.

Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethanethiol (Boc-cysteamine)

- Reaction Setup: To a solution of cysteamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base like triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloride salt.
- Boc Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Bocanhydride, 1.1 equivalents) portion-wise while stirring vigorously.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.
 Monitor the reaction progress by thin-layer chromatography (TLC).

Foundational & Exploratory





Work-up and Purification: Once the reaction is complete, perform an aqueous work-up.
 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Boc-cysteamine.

Step 2: Synthesis of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid (Boc-AEDI-OH)

- Thiol Activation (optional): In some procedures, the thiol from Step 1 can be activated, for example, by conversion to a sulfenyl chloride. However, a more direct approach is often possible.
- Disulfide Bond Formation: A common method for forming unsymmetrical disulfides is the reaction of a thiol with a sulfenylating agent. Alternatively, a thiol-disulfide exchange reaction can be employed. A plausible route involves the reaction of Boc-cysteamine (1 equivalent) with a suitable derivative of 2-methyl-2-sulfanylpropanoic acid. A more direct synthesis involves the reaction of Boc-cysteamine with 2-bromo-2-methylpropanoic acid under basic conditions, which can proceed via an initial S-alkylation followed by disulfide formation, though this may require specific catalysts or conditions. A more controlled method involves the reaction of a pre-formed activated thiol derivative.
- A more specific protocol involves:
 - Dissolve 2-bromo-2-methylpropanoic acid (1 equivalent) in a suitable solvent.
 - In a separate flask, prepare a solution of Boc-cysteamine (1 equivalent) and a base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent like DMF.
 - Slowly add the solution of 2-bromo-2-methylpropanoic acid to the Boc-cysteamine solution at room temperature.
 - Stir the reaction mixture for 24-48 hours, monitoring by TLC or LC-MS.
- Work-up and Purification: After the reaction is complete, acidify the mixture with a dilute acid
 (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the
 combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in
 vacuo. The final product, Boc-AEDI-OH, can be purified by flash column chromatography.



Logical Workflow for Boc-AEDI-OH Synthesis

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References

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